Benzamide, N-(3-dimethylaminopropyl)-3,4,5-triethoxythio-
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Overview
Description
Benzamide, N-(3-dimethylaminopropyl)-3,4,5-triethoxythio- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. This particular compound is characterized by the presence of a benzamide core with a 3-dimethylaminopropyl group and three ethoxy groups attached to a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-dimethylaminopropyl)-3,4,5-triethoxythio- typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoic acid with an amine derivative under dehydrating conditions.
Introduction of the 3-Dimethylaminopropyl Group: This step involves the alkylation of the benzamide core with 3-dimethylaminopropyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Ethoxy Groups: The ethoxy groups can be introduced through an etherification reaction using ethyl iodide and a suitable base.
Formation of the Thioether Linkage:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(3-dimethylaminopropyl)-3,4,5-triethoxythio- undergoes various chemical reactions, including:
Substitution: The ethoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, palladium on carbon
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzamides
Scientific Research Applications
Benzamide, N-(3-dimethylaminopropyl)-3,4,5-triethoxythio- has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of cancer and bacterial infections.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Benzamide, N-(3-dimethylaminopropyl)-3,4,5-triethoxythio- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
- 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides
Uniqueness
Benzamide, N-(3-dimethylaminopropyl)-3,4,5-triethoxythio- is unique due to its specific structural features, including the presence of the 3-dimethylaminopropyl group and the triethoxythio linkage. These features confer distinct chemical reactivity and biological activity compared to other benzamide derivatives .
Properties
CAS No. |
47354-67-6 |
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Molecular Formula |
C18H30N2O3S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzenecarbothioamide |
InChI |
InChI=1S/C18H30N2O3S/c1-6-21-15-12-14(18(24)19-10-9-11-20(4)5)13-16(22-7-2)17(15)23-8-3/h12-13H,6-11H2,1-5H3,(H,19,24) |
InChI Key |
KTKADTKOGZYDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=S)NCCCN(C)C |
Origin of Product |
United States |
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